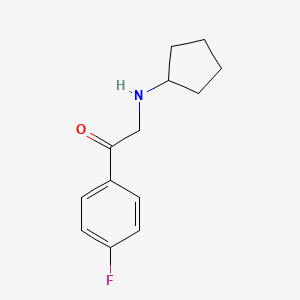

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone

Description

Properties

IUPAC Name |

2-(cyclopentylamino)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-7-5-10(6-8-11)13(16)9-15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPVVUATDBEMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluoroacetophenone with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

Reduction: Formation of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Amino Group

Cyclohexylamino Derivative

- Compound: 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone

- Key Differences : The cyclohexyl group introduces a larger, more lipophilic six-membered ring compared to the cyclopentyl group. This increases molecular weight (MW: ~263.35 g/mol) and may enhance membrane permeability but reduce conformational flexibility .

Azepan and Azetidine Derivatives

- Another analog, 1-(3-(fluoromethyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone (MW: 225.23 g/mol), features a rigid azetidine ring with a fluoromethyl group, enhancing electronic effects .

Piperidinyl and Pyridinyl Derivatives

- Compound: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone

- Key Differences : The piperidine ring provides a basic nitrogen, influencing solubility and hydrogen-bonding capacity. Variable-temperature NMR studies show isomerization dynamics (energy barrier ~67 kJ/mol), suggesting conformational flexibility absent in cyclopentyl/cyclohexyl analogs .

Aromatic Ring Modifications

Hydroxy/Methoxy Substituents

- Compound: 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (CAS 128040-46-0)

Chloro and Ethoxy Substituents

- Compound: 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS 89264-09-5)

- Key Differences: Chloro and difluoro substituents enhance electrophilicity at the ketone, favoring nucleophilic reactions. The ethoxy group in 2-bromo-1-(4-ethoxyphenyl)ethanone (synthesized via 4’-ethoxyacetophenone) further modifies solubility and metabolic stability .

Thioether and Sulfonyl Derivatives

- Compound: 2-((4-Fluorophenyl)thio)-1-(3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

- These moieties also alter logP values, impacting bioavailability .

Data Table: Comparative Properties of Selected Analogs

| Compound Name | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone* | C₁₃H₁₆FNO | ~221.28 | Not reported | Cyclopentylamino, 4-fluorophenyl |

| 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone | C₁₄H₁₈FNO | 263.35 | Not reported | Larger cyclohexyl group |

| 1-(4-Fluorophenyl)-2-phenylethanone | C₁₄H₁₁FO | 214.24 | Not reported | Phenyl instead of amino substituent |

| 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone | C₁₅H₁₃FO₃ | 260.26 | 90–92 | Polar hydroxy/methoxy groups |

*Estimated properties based on structural analogs.

Biological Activity

2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone, with the CAS number 1225621-33-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentylamine group and a 4-fluorophenyl moiety attached to an ethanone backbone. This unique structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control .

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor properties. For instance, modifications to the cyclopentyl group have been linked to enhanced potency against specific cancer cell lines. The compound's ability to inhibit CDK9 has been highlighted as a key factor in its antitumor efficacy .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The results showed that the cyclopentyl substitution led to comparable activity levels with established CDK inhibitors .

- Selectivity Profiles : Comparative modeling studies revealed that while this compound shares structural similarities with other CDK inhibitors, it exhibits a unique selectivity profile favoring CDK9 over CDK2 and CDK7, which is crucial for minimizing off-target effects .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| In vitro evaluation | A549 (Lung cancer) | 1.5 | CDK9 inhibition |

| Selectivity assay | MCF-7 (Breast cancer) | 2.0 | CDK9 selective |

| Structural optimization comparison | HeLa (Cervical cancer) | 1.8 | Cyclin-dependent kinase inhibition |

Q & A

Q. What are the common synthetic routes for preparing 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone?

The synthesis typically involves a nucleophilic substitution or condensation reaction between 1-(4-fluorophenyl)ethanone (p-fluoroacetophenone) and cyclopentylamine. Key steps include:

- Substrate activation : Use of halogenated intermediates (e.g., chloro- or bromo-derivatives) to enhance reactivity with amines .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux conditions to facilitate amine coupling .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified via HPLC or melting point analysis .

Reference compounds : Similar routes are documented for analogs like 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone, where cyclopentylamine replaces cyclohexylamine .

Q. How is the structure of this compound characterized in academic research?

Structural elucidation employs:

Q. What safety precautions are recommended when handling this compound?

- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to minimize inhalation risks .

- Toxicity data : While specific toxicity for this compound is unavailable, structurally similar amines (e.g., cyclohexylamino analogs) suggest moderate acute toxicity (LD > 500 mg/kg in rodents) .

Advanced Research Questions

Q. What experimental challenges arise in the regioselective synthesis of this compound, and how can they be mitigated?

- Challenge 1 : Competing reactions at the ethanone carbonyl group (e.g., over-alkylation).

- Challenge 2 : Low yield due to cyclopentylamine volatility.

- Mitigation : Slow amine addition under inert atmosphere (N) and controlled temperature (40–60°C) .

- Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy for carbonyl group conversion .

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Step 1 : Cross-validate computational models (e.g., DFT calculations) with experimental / NMR shifts using databases like NIST Chemistry WebBook .

- Step 2 : Analyze potential tautomerism or conformational flexibility (e.g., cyclopentyl ring puckering) via variable-temperature NMR .

- Step 3 : Compare crystallographic data (e.g., bond angles from SHELXL-refined structures) with molecular dynamics simulations .

Q. What strategies are employed to assess the biological activity of this compound in enzyme inhibition studies?

- Target selection : Screen against fluorinated compound-interacting enzymes (e.g., cytochrome P450 isoforms, kinases) using fluorescence-based assays .

- Docking studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity at active sites, guided by structural analogs like USP14 inhibitors .

- Dose-response analysis : IC determination via kinetic assays (e.g., fluorogenic substrates for proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.